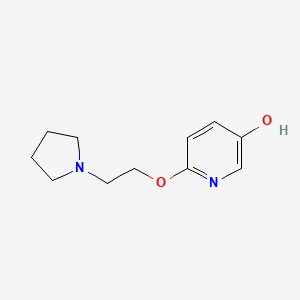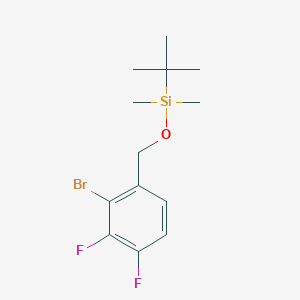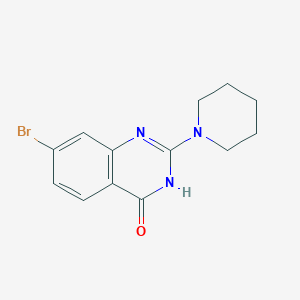
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% (7-Br-PQ) is a synthetic organic compound belonging to the quinazolin-4-ol family. It is a brominated derivative of quinazolin-4-ol, which is a heterocyclic compound with a 7-membered ring. 7-Br-PQ is a white, crystalline solid and is soluble in a variety of organic solvents, such as dimethyl sulfoxide (DMSO). It is an important compound for scientific research, with a variety of applications in biochemistry and physiology.
Scientific Research Applications
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% has a variety of applications in scientific research. It is a useful reagent in the synthesis of other quinazolin-4-ols, such as 4-amino-2-bromoquinazoline and 7-bromo-2-methylquinazolin-4-ol. It is also used as a starting material in the synthesis of a variety of bioactive compounds, such as inhibitors of protein tyrosine phosphatases and inhibitors of the enzyme dihydrofolate reductase. Furthermore, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Mechanism of Action
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% acts as an inhibitor of a variety of enzymes, including protein tyrosine phosphatases, dihydrofolate reductase, and acetylcholinesterase. Inhibition of these enzymes results in the disruption of various biochemical pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of protein tyrosine phosphatases by 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% leads to the disruption of various biochemical pathways, resulting in a variety of physiological effects. These effects include the inhibition of cell proliferation, the inhibition of cell migration, and the inhibition of angiogenesis. In addition, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to modulate the expression of genes involved in the regulation of cell cycle progression.
Advantages and Limitations for Lab Experiments
The main advantages of using 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% in laboratory experiments are its high purity (96%) and its solubility in a variety of organic solvents. Furthermore, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is relatively inexpensive and is commercially available. However, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is not suitable for use in vivo experiments due to its potential toxicity.
Future Directions
The future research directions for 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% include the further exploration of its potential applications in drug discovery, such as the development of new inhibitors of protein tyrosine phosphatases, dihydrofolate reductase, and acetylcholinesterase. In addition, further research is needed to explore the potential therapeutic applications of 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%, such as its potential use in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to investigate the potential toxicity of 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% and to develop methods to reduce its toxicity.
Synthesis Methods
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% can be synthesized in a three-step procedure. The first step consists of the reaction of 4-amino-2-bromoquinazoline with piperidine in the presence of potassium carbonate, yielding the desired 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%. The second step is the purification of the 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% by recrystallization from ethyl acetate. The third step involves the determination of the purity of the 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% by high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
7-bromo-2-piperidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-9-4-5-10-11(8-9)15-13(16-12(10)18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKOPHPOCRDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC(=C3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

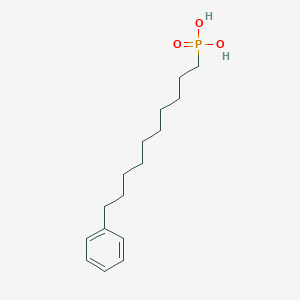
![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
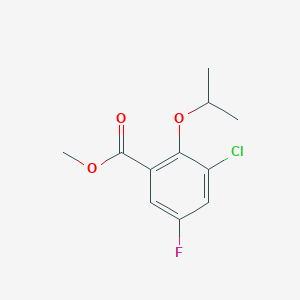
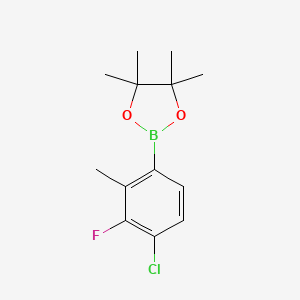
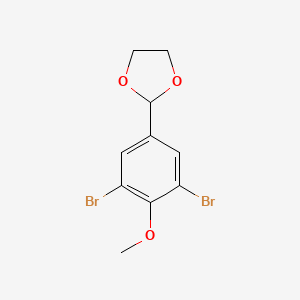
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
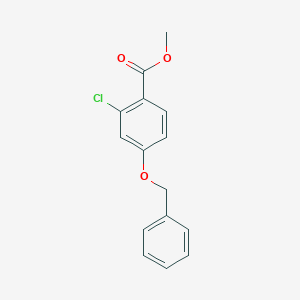

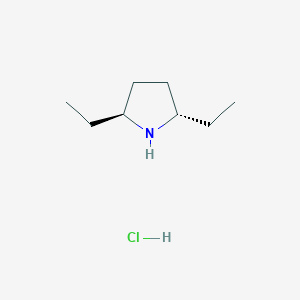
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
